
(Triphenylmethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes, which serve as catalysts in organometallic chemistry . This compound exists as relatively air-stable, colorless crystals at room temperature and is soluble in non-polar organic solvents such as benzene and diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Triphenylmethyl)phosphane can be synthesized in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{PhMgBr} \rightarrow \text{P(Ph)}_3 + 3 \text{MgBrCl} ]
Industrial Production Methods
Industrially, this compound is produced by reacting phosphorus trichloride with chlorobenzene and sodium : [ \text{PCl}_3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{P(Ph)}_3 + 6 \text{NaCl} ]
Chemical Reactions Analysis
Types of Reactions
(Triphenylmethyl)phosphane undergoes various types of reactions, including:
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Lithium, sodium, or potassium in THF.
Substitution: Carbon tetrabromide (CBr₄) and alcohols.
Major Products
Oxidation: Triphenylphosphine oxide (Ph₃PO).
Reduction: Diphenylphosphide.
Substitution: Alkyl halides and triphenylphosphine oxide.
Scientific Research Applications
(Triphenylmethyl)phosphane has numerous applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic reactions, including the Wittig reaction, where it helps in the formation of alkenes from aldehydes and ketones.
Organometallic Chemistry: It serves as a ligand for transition metal complexes, which are used as catalysts in various reactions.
Polymer Chemistry: Polymer-supported triphenylphosphine is used in functional group interconversions, heterocycle synthesis, and the preparation of natural products.
Radical Reactions: It promotes radical reactions, which are essential in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (Triphenylmethyl)phosphane involves its ability to act as a nucleophile and form zwitterionic intermediates. For example, in the reaction with methyl vinyl ketone, this compound adds to the activated double bond, forming a zwitterionic intermediate that can undergo further transformations . This nucleophilic attack is a key step in many of its reactions, including the Wittig reaction and the Appel reaction.
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: A smaller phosphine with similar electronic properties but different steric effects.
Triphenylamine: Similar in structure but contains nitrogen instead of phosphorus.
Triphenylarsine: Contains arsenic instead of phosphorus.
Triphenylstibine: Contains antimony instead of phosphorus.
Uniqueness
(Triphenylmethyl)phosphane is unique due to its versatility as a reagent and ligand. Its ability to form stable complexes with transition metals and its reactivity in various organic transformations make it a valuable compound in both academic and industrial research .
Properties
CAS No. |
143610-29-1 |
|---|---|
Molecular Formula |
C19H17P |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
tritylphosphane |
InChI |
InChI=1S/C19H17P/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 |
InChI Key |
CGRJOQDFNTYSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


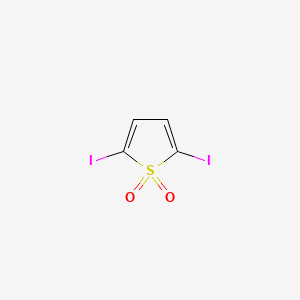
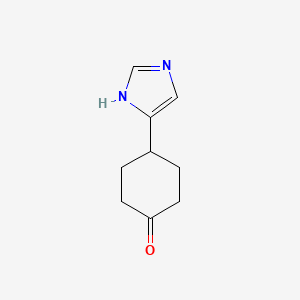
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
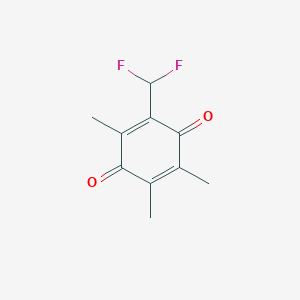
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
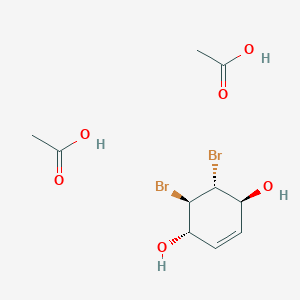
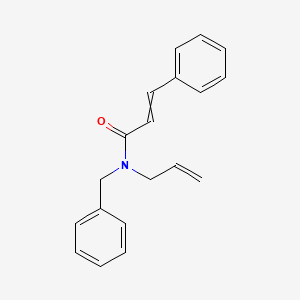
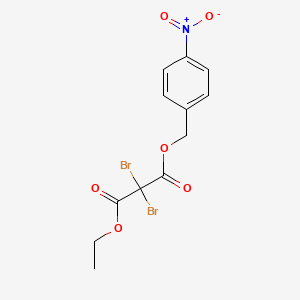

![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
